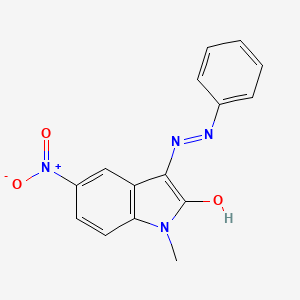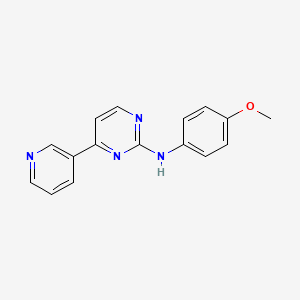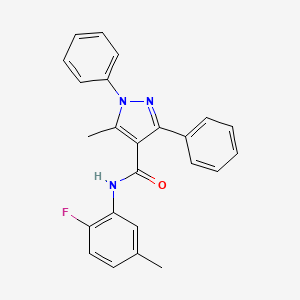
1-methyl-5-nitro-1H-indole-2,3-dione 3-(phenylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-nitro-1H-indole-2,3-dione 3-(phenylhydrazone) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MNPDH and is known for its ability to inhibit the activity of certain enzymes in the body. MNPDH has been studied for its potential applications in a variety of fields, including biochemistry, pharmacology, and molecular biology.
Mecanismo De Acción
The mechanism of action of MNPDH is not fully understood. However, it is believed that the compound works by binding to the active site of the enzyme and inhibiting its activity. This results in a decrease in the production of uric acid in the body.
Biochemical and Physiological Effects:
MNPDH has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of certain enzymes, MNPDH has also been shown to have antioxidant properties. This may be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPDH has a number of advantages and limitations for use in lab experiments. One of the advantages is its ability to inhibit the activity of specific enzymes in the body. This makes it a useful tool for studying the biochemical pathways involved in enzyme activity. However, one of the limitations of MNPDH is its potential toxicity. The compound has been shown to be toxic to certain cell lines at high concentrations.
Direcciones Futuras
There are a number of potential future directions for research on MNPDH. One area of research is the development of more potent inhibitors of xanthine oxidase. Another area of research is the potential use of MNPDH in the treatment of conditions such as gout, which is caused by the overproduction of uric acid in the body. Additionally, MNPDH may have potential applications in the treatment of other conditions, such as cancer, due to its antioxidant properties. Further research is needed to fully understand the potential applications of MNPDH in scientific research.
Métodos De Síntesis
MNPDH can be synthesized using a variety of methods, including the reaction of 1-methyl-5-nitro-1H-indole-2,3-dione with phenylhydrazine. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
MNPDH has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been its ability to inhibit the activity of certain enzymes in the body. MNPDH has been shown to inhibit the activity of enzymes such as xanthine oxidase, which is involved in the production of uric acid in the body.
Propiedades
IUPAC Name |
1-methyl-5-nitro-3-phenyldiazenylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-18-13-8-7-11(19(21)22)9-12(13)14(15(18)20)17-16-10-5-3-2-4-6-10/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVNGVDVFQVPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate](/img/structure/B6089332.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6089340.png)
![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6089347.png)
![{1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6089364.png)
![N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B6089372.png)
![5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6089376.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)

![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)

![9-(4-fluorophenyl)-2-methyl-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089399.png)
![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)

